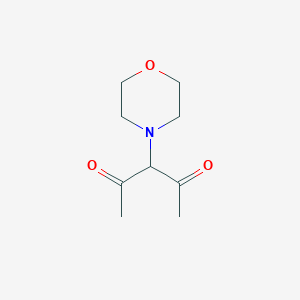

3-Morpholinopentane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-morpholin-4-ylpentane-2,4-dione |

InChI |

InChI=1S/C9H15NO3/c1-7(11)9(8(2)12)10-3-5-13-6-4-10/h9H,3-6H2,1-2H3 |

InChI Key |

HXUJJJZPLISMKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)N1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Morpholinopentane 2,4 Dione

Direct Amination Approaches in Diketone Synthesis

Direct amination of the α-carbon of a diketone like pentane-2,4-dione presents a straightforward route to compounds such as 3-Morpholinopentane-2,4-dione. This section delves into the primary methods for achieving this transformation.

Reaction of Pentane-2,4-dione with Morpholine (B109124)

The most direct approach to synthesizing this compound involves the reaction of pentane-2,4-dione (also known as acetylacetone) with morpholine. A plausible and widely utilized method for this type of transformation is the Mannich reaction. nih.govnih.govyoutube.com The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like pentane-2,4-dione), an aldehyde (typically formaldehyde), and a primary or secondary amine (in this case, morpholine). nih.govnih.govyoutube.com

The reaction proceeds via the formation of an iminium ion from morpholine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of pentane-2,4-dione at the α-carbon. youtube.com This results in the formation of the desired 3-(morpholinomethyl)pentane-2,4-dione. While specific experimental data for the synthesis of this compound via this method is not extensively detailed in the surveyed literature, the general conditions for Mannich reactions can be summarized as follows:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Carbonyl Compound | Enolizable ketone or aldehyde (e.g., Pentane-2,4-dione) | nih.govnih.gov |

| Amine | Primary or secondary amine (e.g., Morpholine) | nih.govnih.gov |

| Aldehyde | Formaldehyde (often as formalin or paraformaldehyde) | nih.govnih.gov |

| Solvent | Ethanol (B145695), Methanol, or sometimes solvent-free | nih.govnih.gov |

| Catalyst | Often acid-catalyzed (e.g., HCl) or base-catalyzed | youtube.com |

| Temperature | Room temperature to reflux | nih.gov |

Catalytic Systems for α-C-H Amination of Ketones

Modern synthetic chemistry has seen the development of catalytic systems for the direct α-C-H amination of ketones, which could be applied to the synthesis of this compound. Copper-catalyzed reactions have shown promise in this area. For instance, a method for the direct α-amination of various carbonyl compounds, including ketones, with a range of amines has been developed using copper(II) bromide as a catalyst. The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, which is then displaced by the amine.

While a direct application to pentane-2,4-dione with morpholine is not explicitly detailed, the general applicability of this copper-catalyzed system suggests its potential for the synthesis of the target compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of morpholine derivatives, various parameters can be adjusted. For instance, in the synthesis of morpholine-2,5-diones, optimization of base, solvent, and temperature has been shown to significantly impact the yield. nih.gov

For Mannich-type reactions, the molar ratio of the reactants (pentane-2,4-dione, morpholine, and formaldehyde) is a critical factor. An excess of one reactant can lead to the formation of byproducts. The choice of solvent can also influence the reaction rate and yield. Protic solvents like ethanol are commonly used. Temperature control is also important, as higher temperatures can promote side reactions such as self-condensation of the diketone. While specific yield data for this compound is scarce in the literature, optimization studies on analogous systems provide a framework for achieving efficient synthesis.

Alternative Synthetic Routes to Analogous 3-Substituted Pentane-2,4-diones

Beyond direct amination, alternative strategies can be employed to synthesize 3-substituted pentane-2,4-diones, which could be adapted for the introduction of a morpholino group.

Alkylation of Pentane-2,4-dione Derivatives

The alkylation of pentane-2,4-dione is a well-established method for introducing substituents at the C-3 position. orgsyn.org This typically involves the deprotonation of pentane-2,4-dione with a suitable base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. For the synthesis of this compound, a potential route would involve the use of a morpholine-containing electrophile, such as N-(chloromethyl)morpholine.

A detailed procedure for the methylation of pentane-2,4-dione using methyl iodide and potassium carbonate in acetone (B3395972) provides a general template for such reactions. orgsyn.org

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Pentane-2,4-dione | orgsyn.org |

| Alkylating Agent | Methyl iodide | orgsyn.org |

| Base | Anhydrous potassium carbonate | orgsyn.org |

| Solvent | Acetone | orgsyn.org |

| Temperature | Reflux | orgsyn.org |

| Yield of 3-methylpentane-2,4-dione | 75-77% | orgsyn.org |

This method could be adapted by replacing methyl iodide with an appropriate morpholino-functionalized electrophile.

Aldol (B89426) Condensation and Subsequent Oxidation in Diketone Formation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While not a direct route to this compound, it is a key method for constructing the carbon skeleton of more complex diketones. A subsequent modification, such as oxidation, could then be employed.

For instance, an aldol reaction between an appropriate aldehyde and a ketone, followed by oxidation of the resulting β-hydroxy ketone, can lead to a 1,3-diketone. The strategic application of this methodology could potentially lead to precursors of 3-substituted pentane-2,4-diones. However, this approach is generally more complex than direct amination or alkylation for the synthesis of the target compound.

Utility of Keto-Enol Tautomerism in Synthesis

The synthesis of this compound from pentane-2,4-dione and morpholine is fundamentally reliant on the principle of keto-enol tautomerism. Pentane-2,4-dione exists as an equilibrium mixture of its keto and enol forms. pearson.com In the keto form, both carbonyl groups are present as C=O double bonds. In the enol form, one of the carbonyl groups is converted into a hydroxyl group, and a carbon-carbon double bond is formed between the α- and β-carbon atoms.

The enol tautomer of pentane-2,4-dione is particularly stable due to the formation of a conjugated system and an intramolecular hydrogen bond, which creates a stable six-membered ring. This enolic form is the key reactive species in the condensation reaction with morpholine. The nitrogen atom of morpholine acts as a nucleophile and attacks the electrophilic carbon of one of the carbonyl groups of the keto tautomer, or more favorably, the reaction proceeds via the enol form where the double bond enhances the reactivity at the carbonyl carbon. The initial addition is followed by the elimination of a water molecule, leading to the formation of the enaminone product, this compound. The stability of the resulting conjugated enaminone system, which also features an intramolecular hydrogen bond, drives the reaction to completion.

The equilibrium between the keto and enol forms can be influenced by the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored, whereas in polar, protic solvents, the keto form can be more stabilized through intermolecular hydrogen bonding with the solvent. researchgate.net For synthetic purposes, conditions are often chosen to favor the enol form to facilitate the reaction.

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound, a crucial step is the isolation and purification of the compound to remove any unreacted starting materials, catalysts, and byproducts. A common method for the purification of solid organic compounds is recrystallization. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out in a purer form.

For more challenging separations, or for the purification of non-crystalline products, column chromatography is a widely used technique. In this method, the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An appropriate solvent or solvent mixture (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation. The purity of the collected fractions can then be assessed by thin-layer chromatography (TLC).

Once purified, the structural identity and integrity of this compound are confirmed using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H NMR would be expected to show characteristic signals for the morpholine protons and the methyl protons of the pentanedione backbone. The presence of a signal for the enolic proton, if observable, would provide evidence for the enaminone structure. ¹³C NMR would show distinct signals for the carbonyl carbons, the olefinic carbons of the enaminone system, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) and C=C (alkene) stretching vibrations of the enaminone system. The absence of a broad O-H stretching band would indicate the successful formation of the N-substituted product rather than the enol of the starting material.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula (C₉H₁₅NO₃), confirming its successful synthesis. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Elemental Analysis: Elemental analysis determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₉H₁₅NO₃, thereby confirming the empirical formula of the synthesized product.

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for morpholine protons, methyl protons, and potentially an enaminic N-H proton. |

| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, and morpholine carbons. |

| IR Spectroscopy | Characteristic absorptions for C=O and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₉H₁₅NO₃. |

| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₉H₁₅NO₃. |

Chemical Reactivity and Derivatization Strategies of 3 Morpholinopentane 2,4 Dione

Reactions Involving the Diketone Moiety

The pentane-2,4-dione portion of the molecule is the primary center for a wide range of chemical reactions. The two carbonyl groups are highly polarized, rendering the carbonyl carbons electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

The most fundamental reaction of the carbonyl groups in 3-Morpholinopentane-2,4-dione is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org This initial addition can be followed by an elimination step, leading to a condensation product.

These reactions are foundational in organic chemistry and can proceed with a variety of nucleophiles. wikipedia.org For instance, primary and secondary amines can react with the carbonyl groups to form imines and enamines, respectively. The reaction with amines is often reversible and can be catalyzed by acid. libretexts.org Condensation reactions can also occur with active methylene (B1212753) compounds, where a C-C bond is formed. beilstein-journals.org The general mechanism involves the nucleophile attacking the carbonyl carbon, which pushes electrons onto the oxygen, forming an alkoxide intermediate that is subsequently protonated. youtube.com

Table 1: Examples of Nucleophilic Addition & Condensation Reactions on Carbonyls

| Nucleophile Type | Reactant | Product Type | Reaction Description |

|---|---|---|---|

| Amine (Primary) | R-NH₂ | Imine | Nucleophilic addition followed by dehydration to form a C=N double bond. |

| Amine (Secondary) | R₂NH | Enamine | Reaction at the carbonyl followed by deprotonation of an adjacent carbon to form a C=C-N structure. wikipedia.org |

| Water | H₂O | Geminal Diol (Hydrate) | Reversible addition of water across the C=O bond. wikipedia.org |

| Alcohol | R-OH | Hemiacetal / Acetal | Addition of one equivalent of alcohol forms a hemiacetal; a second equivalent forms an acetal. masterorganicchemistry.com |

A significant application of this compound's reactivity is in the synthesis of heterocyclic compounds. The diketone structure is an ideal precursor for forming various ring systems through condensation reactions with bifunctional reagents.

A notable example is the synthesis of 2-pyrazolylpyrimidinones, which have been investigated for their potential as antitubercular agents. nih.govnih.gov In this synthesis, this compound serves as a key building block. It undergoes a cyclization reaction with a substituted pyrazole (B372694). nih.gov This transformation is a type of condensation reaction where the nucleophilic centers of the pyrazole react with the two carbonyl groups of the diketone, ultimately leading to the formation of the fused pyrazolylpyrimidinone ring system after subsequent chemical steps. nih.gov The reaction demonstrates how the diketone moiety can be effectively utilized to construct complex, biologically relevant scaffolds. Similar cyclocondensation reactions have been observed with other β-diketone derivatives to form pyrimidines and other heterocyclic structures. nih.gov

The carbonyl groups of the diketone can be selectively targeted in controlled chemical reactions. By choosing appropriate reagents and conditions, chemists can modify one or both carbonyls without affecting the morpholine (B109124) substituent. One strategy for such control is the use of protecting groups. For example, thioacetalization is a common method to protect carbonyls. organic-chemistry.org In a related compound, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) has been used as a propane-1,3-dithiol equivalent for the chemoselective thioacetalization of aldehydes and ketones. organic-chemistry.org This suggests that the carbonyl groups in this compound could similarly be converted to dithioacetals, which are stable to many reagents but can be removed later to regenerate the carbonyls.

The relative reactivity of the carbonyls can also be exploited. In some cases, one carbonyl may react preferentially due to steric or electronic factors, allowing for sequential derivatization. This controlled reactivity is crucial for multi-step syntheses where specific functional group transformations are required.

Transformations Involving the Morpholine Substituent

The morpholine substituent, attached at the central carbon of the diketone system, plays a significant role in modulating the reactivity of the entire molecule. As a secondary amine derivative, the nitrogen atom's lone pair of electrons can be donated into the diketone system, creating an enamine-like character. This electronic effect influences the nucleophilicity of the central carbon and the electrophilicity of the carbonyl groups.

The presence of the morpholino group differentiates its reactivity from other 3-substituted pentane-2,4-diones. For instance, compounds with electron-withdrawing groups like bromine or chlorine at the 3-position (e.g., 3-bromopentane-2,4-dione (B1269506) or 3-chloro-2,4-pentanedione) would exhibit different electronic properties and reactivity at the alpha-carbon. nih.govnih.gov The morpholino group, being electron-donating, can also sterically hinder the approach of nucleophiles to the carbonyl carbons, thereby influencing the selectivity of reactions.

Table 2: Comparison of 3-Substituted Pentane-2,4-diones

| Compound Name | Substituent at C3 | Molecular Formula | Molecular Weight (g/mol) | Anticipated Electronic Effect of Substituent |

|---|---|---|---|---|

| This compound | Morpholino | C₉H₁₅NO₃ | 185.22 | Electron-donating (via N lone pair) |

| 3-Bromopentane-2,4-dione | Bromo | C₅H₇BrO₂ | 179.01 nih.gov | Electron-withdrawing (inductive) |

| 3-Chloropentane-2,4-dione | Chloro | C₅H₇ClO₂ | 134.56 nih.gov | Electron-withdrawing (inductive) |

| 3-(Dimethylamino)pentane-2,4-dione | Dimethylamino | C₇H₁₃NO₂ | 143.18 nih.gov | Electron-donating (via N lone pair) |

The morpholine substituent significantly impacts the molecule's physical properties and its ability to engage in intermolecular interactions. The morpholine ring contains both a nitrogen atom and an ether oxygen, both of which are capable of acting as hydrogen bond acceptors. This can influence the compound's solubility in various solvents, its crystal packing arrangement, and its interactions with other molecules, such as catalysts or biological macromolecules.

Derivatization to Access Novel Chemical Entities

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecular architectures. Its inherent reactivity, stemming from the dicarbonyl moiety and the tertiary amine, allows for strategic modifications to generate novel chemical entities with potential applications in medicinal chemistry. The primary route for its derivatization found in the literature involves its use as a key intermediate in the construction of substituted heterocyclic systems.

Structure–Activity Relationship Studies of Derivatives

While comprehensive structure-activity relationship (SAR) studies focusing on a broad library of direct derivatives of this compound are not extensively documented in publicly available research, its role as a critical intermediate in the synthesis of biologically active compounds provides insight into the utility of the morpholino-substituted pyrazole moiety.

A notable example is the synthesis of 2-(3,5-dimethyl-4-morpholino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, a compound investigated for its antitubercular properties. nih.gov In this case, this compound is not the final active compound but rather a precursor to a key substituted pyrazole. The biological activity of the final pyrimidinone derivative containing the morpholino group has been evaluated, providing a context for the importance of the morpholino-substituted fragment.

The activity of this derivative against Mycobacterium tuberculosis (Mtb) and its cytotoxicity against a mammalian cell line (Chinese Hamster Ovary, CHO) have been reported. nih.gov These findings are summarized in the table below.

| Compound | Target Organism/Cell Line | Activity/Toxicity Metric | Value |

| 2-(3,5-dimethyl-4-morpholino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 6.25 µM |

| Chinese Hamster Ovary (CHO) Cells | 50% Inhibitory Concentration (IC₅₀) | >50 µM |

This table presents biological activity data for a derivative synthesized using this compound as an intermediate.

The data indicates that the final compound exhibits moderate activity against M. tuberculosis. nih.gov The high IC₅₀ value against CHO cells suggests a favorable cytotoxicity profile. nih.gov This highlights the potential of the morpholino-substituted pyrazole, derived from this compound, as a pharmacophoric element in the design of new therapeutic agents. Further research into other derivatives of this compound could elucidate a more detailed SAR.

Exploration of Substituent Effects on Chemical Properties

The influence of the morpholino substituent on the chemical properties of this compound is primarily understood through its role in the synthesis of more complex molecules. The morpholino group, a saturated heterocycle, imparts specific steric and electronic features to the parent molecule.

In the context of its derivatization into 2-(3,5-dimethyl-4-morpholino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, the morpholino group is a key substituent on the pyrazole ring. nih.gov The presence of the morpholine ring at this position was found to be well-tolerated in terms of antitubercular activity. nih.gov

A comparative analysis within the same study provides some insight into the effect of this substituent. For instance, replacing a bromine atom at the same position on the pyrazole ring with a 3-pyridyl ring resulted in the abolishment of activity against M. tuberculosis. nih.gov However, the introduction of the morpholine ring led to a compound with an MIC of 6.25 µM. nih.gov This suggests that the steric bulk and electronic nature of the morpholino group are compatible with the binding requirements of the biological target.

| Parent Intermediate | Substituent on Pyrazole Ring | Resulting Compound | Effect on Antitubercular Activity |

| 3-Bromopentane-2,4-dione precursor | Bromine | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Moderate activity (MIC 25 µM) |

| Pyridine-3-boronic acid | 3-Pyridyl | 2-(3,5-Dimethyl-4-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Abolished activity (MIC >50 µM) |

| This compound | Morpholino | 2-(3,5-Dimethyl-4-morpholino-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Tolerated (MIC 6.25 µM) |

This table compares the effect of different substituents on the pyrazole ring of the final product, highlighting the role of the morpholino group derived from this compound.

Further systematic studies where the morpholino group in this compound is replaced by other cyclic or acyclic amines would be necessary to fully explore the substituent effects on the chemical properties and reactivity of this class of compounds.

Mechanistic Investigations

Reaction Mechanisms in the Synthesis of 3-Morpholinopentane-2,4-dione

The synthesis of this compound, a derivative of pentane-2,4-dione (also known as acetylacetone), involves the introduction of a morpholine (B109124) moiety at the C3 position. This transformation can be achieved through various synthetic routes, with the underlying mechanisms being of significant chemical interest.

Proposed Radical Pathways in α-Amination

While direct α-amination of β-dicarbonyl compounds can proceed through various mechanisms, the involvement of radical pathways presents a modern and efficient approach. In the context of synthesizing compounds structurally related to this compound, photocatalytic methods have gained prominence. These reactions often utilize visible-light photoredox catalysis, which can generate radical intermediates. acs.org For the α-amination of a β-dicarbonyl compound like pentane-2,4-dione, a proposed radical pathway could involve the following steps:

Initiation: A photocatalyst, upon absorbing light, reaches an excited state, enabling it to act as a single-electron transfer (SET) agent.

Radical Generation: The excited photocatalyst can then interact with a suitable amine precursor or the β-dicarbonyl compound itself to generate a radical intermediate.

Propagation: The generated radical can then react with the other component. For instance, an amine-derived radical could attack the α-position of the pentane-2,4-dione.

Termination: The resulting radical intermediate is then converted to the final product through another electron transfer step and protonation, regenerating the photocatalyst for the next cycle.

While specific studies detailing a radical pathway exclusively for this compound are not prevalent, the general principles of radical-mediated C-H amination of 1,3-dicarbonyls provide a strong theoretical framework for this synthetic approach.

Nucleophilic Substitution Mechanisms in Diketone Derivatization

A more traditional and widely employed method for the synthesis of this compound involves a nucleophilic substitution reaction. This pathway typically starts with the halogenation of pentane-2,4-dione at the α-carbon (C3).

The first step is the bromination or chlorination of pentane-2,4-dione to form 3-bromo-pentane-2,4-dione nih.govresearchgate.net or 3-chloro-pentane-2,4-dione nih.gov. This reaction proceeds readily due to the acidic nature of the α-proton, which is flanked by two carbonyl groups, facilitating the formation of an enolate intermediate.

The key step in the synthesis is the subsequent reaction where morpholine, acting as a nucleophile, attacks the electrophilic C3 carbon of the halogenated pentane-2,4-dione. The mechanism is a classic SNAr (Substitution Nucleophilic Aromatic-like) or SN2 type reaction. researchgate.net The lone pair of electrons on the nitrogen atom of the morpholine ring initiates the attack on the carbon atom bearing the halogen. This leads to the displacement of the halide ion (Br⁻ or Cl⁻) as a leaving group, resulting in the formation of the C-N bond and yielding this compound.

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of solvent can also influence the reaction rate and yield. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Pentane-2,4-dione | N-Bromosuccinimide | 3-Bromopentane-2,4-dione (B1269506) | Electrophilic substitution |

| 3-Halopentane-2,4-dione | Morpholine | This compound | Nucleophilic substitution |

Mechanistic Insights into Biological Activity

Derivatives of pentane-2,4-dione and related heterocyclic compounds are known to possess a range of biological activities. The mechanistic understanding of how this compound and similar structures exert their effects is an active area of research.

Interaction with Molecular Targets

The biological activity of a compound is fundamentally linked to its interaction with specific molecular targets within the cell. For compounds containing the dione (B5365651) or related imidazolidine-2,4-dione scaffolds, potential targets include ion channels and enzymes. nih.gov For instance, studies on hybrid compounds featuring an imidazolidine-2,4-dione ring and a morpholine moiety have investigated their binding to sodium and calcium channels. nih.gov While some derivatives showed weak inhibition of these channels, others did not exhibit this effect, indicating that small structural changes can significantly alter target interaction. nih.gov The specific molecular targets of this compound itself are not extensively characterized in publicly available literature, but based on analogous structures, it could potentially interact with protein targets through hydrogen bonding, hydrophobic interactions, or by chelating metal ions essential for enzyme function.

Perturbation of Cellular Pathways

The interaction with molecular targets ultimately leads to the perturbation of cellular pathways. For example, compounds that inhibit enzymes in a particular pathway will alter the flow of metabolites and signaling molecules. Imidazopyridine derivatives, which share structural similarities with substituted diones, have been shown to inhibit enzymes like leukotriene A4 hydrolase, which is involved in inflammatory pathways. researchgate.net Furthermore, some related structures have been found to inhibit STAT3 phosphorylation, a critical step in a signaling pathway often dysregulated in cancer. researchgate.net While the direct effects of this compound on specific cellular pathways require further investigation, the known activities of structurally similar compounds suggest potential for interference with signaling cascades and metabolic processes.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a common mechanism of action for many bioactive compounds. Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. Mechanism-based inhibition, a type of irreversible inhibition, involves the enzymatic processing of the inhibitor into a reactive species that then covalently binds to the enzyme, leading to its inactivation. nih.gov This process is time-dependent and requires the enzyme to be catalytically active. nih.gov

For a compound like this compound, several enzyme inhibition mechanisms are plausible:

Competitive Inhibition: The compound could bind to the active site of an enzyme, competing with the natural substrate.

Non-competitive Inhibition: It might bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking the active site directly.

Mechanism-Based Inhibition: The dione moiety could potentially be activated by an enzyme, such as a cytochrome P450, to form a reactive intermediate that irreversibly inactivates the enzyme. nih.gov

Studies on related compounds have provided insights into these possibilities. For example, some imidazopyridine derivatives have been identified as inhibitors of phospholipase A2, with detailed kinetic studies revealing their inhibitory constants (IC₅₀ values). researchgate.net

| Compound/Class | Potential Target/Enzyme | Potential Mechanism of Action |

| Imidazolidine-2,4-dione derivatives | Sodium and Calcium Channels | Weak channel inhibition nih.gov |

| Imidazopyridine derivatives | Leukotriene A4 hydrolase | Enzyme inhibition researchgate.net |

| Imidazopyridine derivatives | Phospholipase A2 | Enzyme inhibition researchgate.net |

| General Dione Structures | Cytochrome P450 enzymes | Potential for mechanism-based inhibition nih.gov |

Further research is necessary to elucidate the precise molecular targets and the exact mechanisms by which this compound exerts any biological effects.

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in determining the three-dimensional structure and conformational landscape of a molecule. For 3-morpholinopentane-2,4-dione, these methods can predict the most stable arrangements of its atoms in space.

It is important to note that a closely related compound, 3-(morpholin-4-ylmethylidene)pentane-2,4-dione (CAS 71591-88-3), suggests the potential for the formation of an enamine-like structure, which would significantly influence its geometry and electronic properties.

A hallmark of β-dicarbonyl compounds like pentane-2,4-dione is the existence of keto-enol tautomerism. In solution, these compounds exist as an equilibrium mixture of the diketo form and one or more enol forms. katwacollegejournal.com The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring.

For 3-substituted pentane-2,4-diones, the nature of the substituent at the 3-position can influence the position of the tautomeric equilibrium. Theoretical studies on compounds like 3-phenyl-2,4-pentanedione (B1582117) have shown that the relative stability of the keto and enol tautomers can be affected by the solvent environment. orientjchem.orgresearchgate.net In the case of this compound, the electron-donating nature of the nitrogen atom in the morpholine (B109124) ring would likely influence the electron density within the dione (B5365651) system, thereby affecting the keto-enol equilibrium. It is plausible that the enol form would be significantly populated due to the potential for extended conjugation and intramolecular hydrogen bonding.

Table 1: Representative Tautomeric Equilibrium Data for a Substituted Pentane-2,4-dione

| Tautomer | Solvent | Relative Energy (kcal/mol) | Population (%) |

| Diketo | Gas Phase | 0.00 | ~20 |

| Enol | Gas Phase | -1.85 | ~80 |

| Diketo | Water | 0.00 | ~70 |

| Enol | Water | +1.20 | ~30 |

Note: This table presents hypothetical data based on general trends observed for β-diketones to illustrate the concept of tautomeric equilibria and solvent effects. Actual values for this compound would require specific computational studies.

Quantum Chemical Calculations

Quantum chemical calculations provide deeper insights into the electronic structure and reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich morpholine nitrogen and the enol or enolate system of the pentanedione moiety. The LUMO would likely be centered on the carbonyl carbons. The presence of the morpholino group, an electron-donating group, would be expected to raise the energy of the HOMO compared to unsubstituted pentane-2,4-dione, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pentane-2,4-dione (enol) | -9.5 | -1.5 | 8.0 |

| This compound (enol) | -8.8 | -1.2 | 7.6 |

Note: This table contains illustrative values to demonstrate the expected electronic effects of the morpholine substituent. Precise values for this compound would need to be determined through specific quantum chemical calculations.

Computational methods can be employed to map out the energy profile of a chemical reaction, including the identification of transition states. For this compound, this could involve studying the mechanism of its synthesis, for instance, the reaction of morpholine with 3-halopentane-2,4-dione, or its participation in subsequent reactions. Characterizing the transition state provides crucial information about the activation energy and the feasibility of a proposed reaction mechanism. However, no specific reaction pathway analyses for this compound have been reported in the literature.

Molecular Docking and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the binding of a ligand to the active site of a protein.

While no specific molecular docking studies have been published for this compound, its structural motifs are present in various biologically active molecules. For example, molecules containing morpholine or dione substructures have been investigated for their interactions with various biological targets. If this compound were to be evaluated for its biological activity, molecular docking could be a crucial first step in identifying potential protein targets and understanding its binding mode. The morpholine ring can act as a hydrogen bond acceptor, while the dicarbonyl system can also participate in hydrogen bonding and metal chelation, providing multiple points of interaction with a protein binding site.

Prediction of Binding Modes with Biological Macromolecules

Currently, there are no specific studies detailing the predicted binding modes of this compound with any biological macromolecules. Molecular docking simulations, a standard method for predicting the preferred orientation of a ligand when bound to a receptor, have not been published for this compound.

For related dione-containing heterocyclic compounds, molecular docking is frequently used to understand their interactions with therapeutic targets. These studies typically report binding free energy values and visualize the ligand's pose within the protein's active site. Such analyses are instrumental in rational drug design, but this information is not available for this compound.

Identification of Key Intermolecular Interactions (e.g., hydrogen bonding)

There is no available research that identifies the key intermolecular interactions between this compound and biological targets. The analysis of intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, is a critical component of understanding a compound's biological activity. This is often done in conjunction with molecular docking studies, where the specific amino acid residues involved in these interactions are identified. Without such studies for this compound, a detailed account of its interaction profile cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Studies

No Quantitative Structure-Activity Relationship (QSAR) studies for this compound have been found in the reviewed literature. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which does not appear to have been compiled or analyzed for derivatives of this compound.

Biological Activity and Molecular Mechanisms

Antitubercular Activity and Mode-of-Action Studies of Derivatives

Derivatives of 3-Morpholinopentane-2,4-dione have emerged as a significant area of interest in the quest for novel antitubercular agents. The core structure serves as a versatile scaffold for the synthesis of compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Inhibition of Mycobacterium tuberculosis Growth

Research into heterocyclic compounds has identified various derivatives with the ability to inhibit the growth of M. tuberculosis. For instance, a series of 2,3-disubstituted quinazolinone derivatives, which share structural similarities with compounds derivable from a dione (B5365651) core, have demonstrated significant antitubercular activity. The presence of specific substituents at the 3-position of the quinazolinone ring, such as amido, thioamido, and N-pyridoyl moieties, was found to enhance this inhibitory effect. dovepress.com Similarly, novel derivatives of furans and pyrroles have shown promising anti-TB profiles with moderate to good activity. mdpi.com Furthermore, 2,4-disubstituted pyridine (B92270) derivatives have proven effective against intracellularly located tubercle bacilli and those forming biofilms. nih.gov

A notable class of compounds derived from a related dione structure are the 2-pyrazolylpyrimidinones. Phenotypic screening of a compound library against Mycobacterium tuberculosis (Mtb) identified a cluster of these pyrimidinones (B12756618) as potent, pan-active agents. nih.gov These compounds were found to be bactericidal against replicating Mtb and retained their potency against clinical isolates. nih.gov The structure-activity relationship (SAR) studies revealed that the pyrimidin-4(3H)-one ring is a critical feature for maintaining antitubercular activity. nih.gov

Table 1: Antitubercular Activity of Selected Heterocyclic Derivatives This table is representative of the types of derivatives being studied and does not directly represent derivatives of this compound.

| Compound Class | Target Organism | Key Findings |

| 2,3-disubstituted quinazolinones | Mycobacterium tuberculosis | Amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl substituents at the 3-position increased antitubercular activity. dovepress.com |

| Furan and Pyrrole derivatives | Mycobacterium tuberculosis H37Rv | Showed moderate to good anti-TB profiles. mdpi.com |

| 2,4-disubstituted pyridines | Mycobacterium tuberculosis | Effective against intracellular and biofilm-forming tubercle bacilli. nih.gov |

| 2-Pyrazolylpyrimidinones | Mycobacterium tuberculosis | Pan-active and bactericidal against replicating Mtb; pyrimidin-4(3H)-one ring is crucial for activity. nih.gov |

Molecular Basis of Resistance (e.g., MmpL3 mutations)

A key mechanism of action for many novel antitubercular compounds is the inhibition of the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3). nih.govotago.ac.nz MmpL3 is an essential transporter protein responsible for the export of trehalose (B1683222) monomycolate (TMM), a precursor for vital components of the mycobacterial cell wall, including mycolic acids and trehalose dimycolate (TDM). nih.govnih.govotago.ac.nz Inhibition of MmpL3 disrupts the synthesis of the cell wall, leading to bacterial death. otago.ac.nz

Resistance to MmpL3 inhibitors often arises from mutations in the mmpL3 gene. nih.gov These mutations can confer cross-resistance to a variety of structurally different chemical compounds that target MmpL3. nih.gov The promiscuity of MmpL3 as a drug target highlights its vulnerability and its importance in mycobacterial survival. nih.gov The mechanism of inhibition can be either direct, by binding to the transporter, or indirect, through the dissipation of the proton motive force (PMF) that powers the transporter. nih.gov

Impact on Iron Homeostasis

Iron is a critical micronutrient for the growth and survival of Mycobacterium tuberculosis. nih.govnih.gov The bacterium has developed sophisticated mechanisms to acquire iron from the host environment, which is typically iron-limited. nih.govnih.gov This is achieved through the secretion of high-affinity iron-chelating molecules called siderophores, namely mycobactin (B74219) and carboxymycobactin. nih.gov

Disruption of iron homeostasis is a promising strategy for developing new antitubercular therapies. nih.govfrontiersin.org The iron-dependent regulator (IdeR) is a key protein that controls iron uptake and storage in Mtb. frontiersin.org When iron levels are sufficient, IdeR represses the genes involved in siderophore biosynthesis and uptake, preventing toxic iron accumulation. nih.gov Conversely, under iron-limiting conditions, these genes are expressed to scavenge for iron. nih.gov Targeting the proteins involved in iron acquisition, such as the siderophore transport systems or the regulatory protein HupB, could effectively starve the bacterium of this essential nutrient and inhibit its growth. nih.gov The host also employs strategies to limit iron availability to the pathogen, a process known as nutritional immunity. frontiersin.org

Potential Anticancer Activity and Mechanisms

In addition to their antitubercular potential, derivatives of dione-containing heterocyclic structures have demonstrated promising anticancer activities. These compounds can influence various cellular processes in cancer cells, leading to growth inhibition and cell death.

Modulation of Signaling Pathways

Pyrimidine (B1678525) derivatives, which can be synthesized from precursors like this compound, have been shown to modulate key signaling pathways involved in cancer progression. ekb.egnih.gov The PI3K-Akt-mTORC1 signaling pathway, which is frequently dysregulated in human tumors, is a known target. nih.gov Activation of this pathway promotes the synthesis of pyrimidines, which are essential for cell growth and proliferation. nih.gov Therefore, inhibitors that interfere with this pathway can curb tumor growth.

Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), an enzyme involved in protein synthesis and cell growth. mdpi.com The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, and pyrimidine-based compounds have been developed as EGFR inhibitors. researchgate.net A pan-cancer analysis of pyrimidine metabolism has revealed connections to various signaling pathways, highlighting the potential for chemoresistance and the need for targeted therapeutic interventions. biorxiv.org

Induction of Apoptosis

A significant mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that pyrimidine and its fused derivatives are potent inducers of apoptosis in cancer cells. researchgate.netnih.govnih.gov

For instance, a new series of pyrimidine derivatives containing aryl urea (B33335) moieties were found to induce apoptosis in colon cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov These compounds also caused a loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to induce apoptosis and mitotic catastrophe in colon and ovarian cancer cell lines. nih.gov Other pyrimidine derivatives have been found to arrest the cell cycle at the G2/M phase and trigger apoptosis through the activation of caspases and p53. researchgate.net The ability of these compounds to induce DNA fragmentation is another hallmark of their apoptotic activity. nih.govnih.gov

Table 2: Anticancer Mechanisms of Pyrimidine-based Derivatives This table is representative of the mechanisms of action for derivatives and does not directly represent derivatives of this compound.

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| Pyrimidine derivatives with aryl urea moieties | Colon cancer (SW480) | Induction of apoptosis via Bax upregulation, Bcl-2 downregulation, and loss of mitochondrial membrane potential. nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Colon and ovarian cancer | Induction of apoptosis and mitotic catastrophe. nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Prostate cancer (PC-3), Breast cancer (MCF-7) | Induction of apoptosis via activation of caspase-3 and Bax, and downregulation of Bcl2. researchgate.net |

| 1,3-Thiazine-2,4-diones | Leukemia cells | Cell death with DNA fragmentation, caspase cascade activation, and mitochondrial metabolism imbalance. nih.govnih.gov |

DNA Cleavage Studies

The ability of a compound to cleave DNA is a significant indicator of potential cytotoxic and antineoplastic activity. The mechanism often involves the generation of reactive oxygen species (ROS) that damage the deoxyribose backbone or direct interaction with DNA, leading to the conversion of supercoiled (Form I) plasmid DNA to nicked (Form II) and linear (Form III) forms.

Furthermore, the β-dicarbonyl moiety can act as a chelating agent for metal ions, which are often central to DNA cleavage reactions. orientjchem.org It is hypothesized that this compound, particularly when complexed with a transition metal, could facilitate the generation of ROS and induce DNA strand scission. Studies on other flexible molecules, such as diacylhydrazine derivatives, have also highlighted their potential as UV-A-triggered DNA photocleavers, suggesting that the structural flexibility of this compound could be a relevant factor in its potential interactions with DNA. mdpi.com

Antimicrobial Activity and Related Mechanisms

The search for new antimicrobial agents is critical in the era of increasing drug resistance. Both the β-diketone and morpholine (B109124) moieties are known to be present in compounds with significant antimicrobial properties.

The β-dicarbonyl structure is a well-established pharmacophore in antimicrobial agents. orientjchem.org Studies on azoderivatives of β-diketones have shown inhibitory action against the growth of E. coli. nih.gov Other research has demonstrated that β-diketone complexes possess activity against a range of bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as fungi. orientjchem.org

The morpholine ring is also a key component in many bioactive molecules, including antimicrobials. researchgate.net A series of morpholine-containing 5-arylideneimidazolones were explored as potential antibiotic adjuvants, showing activity against both Methicillin-susceptible and Methicillin-resistant S. aureus (MRSA). nih.gov This suggests that the morpholine group can contribute to overcoming antimicrobial resistance. Given these precedents, this compound is a promising candidate for antimicrobial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Related Dicarbonyl and Morpholine-Containing Compounds

| Compound Class | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| Azoderivatives of β-diketones | Escherichia coli | In vitro growth inhibition; MIC50 of 0.42 mg/ml for lead compound. | nih.gov |

| β-diketone Metal Complex | S. aureus, B. subtilis, A. niger | Demonstrated antibacterial and antifungal properties. | orientjchem.org |

| Morpholine-containing 5-arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Significantly reduced oxacillin (B1211168) Minimum Inhibitory Concentrations (MICs). | nih.gov |

| S-β-d-glucosides of 5-aryl-1,2,4-triazoles | Staphylococcus aureus, Escherichia coli | Variable inhibitory effects observed. | nih.gov |

The ability of a compound to cross the bacterial cell membrane is a critical determinant of its antimicrobial efficacy. Lipophilicity, often measured as logP or logD, plays a crucial role in this process. The morpholine ring is recognized in medicinal chemistry for providing a balanced lipophilic-hydrophilic profile and other desirable drug-like properties. sci-hub.se This heterocycle can improve physicochemical characteristics, including solubility and membrane permeability. researchgate.netnih.gov Studies have shown that modifying the morpholine ring, for example by creating one-carbon bridges, can counterintuitively reduce lipophilicity, offering a strategy to fine-tune a molecule's properties for better membrane passage. acs.org The presence of the morpholine moiety in this compound likely enhances its solubility and potential to traverse the complex bacterial cell wall and membrane, thereby allowing it to reach intracellular targets.

Enzyme Inhibition and Receptor Antagonism

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. nih.govnih.gov The search for PTP1B inhibitors has explored a wide range of molecular scaffolds. While there is no direct evidence of this compound inhibiting PTP1B, various heterocyclic compounds are known to be effective. The structural features of this compound, combining a flexible dicarbonyl core with a heterocyclic amine, make it a plausible candidate for interaction with enzyme active sites like that of PTP1B.

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. nih.govresearchgate.net Inhibition of this enzyme is a major therapeutic strategy to prevent or ameliorate long-term diabetic complications such as neuropathy, retinopathy, and cataracts. openmedicinalchemistryjournal.comnih.gov Notably, research into aldose reductase inhibitors (ARIs) has led to the development of compounds with spiro-morpholinone scaffolds, which are structurally related to this compound. openmedicinalchemistryjournal.com These spiro-morpholinone acetic acid derivatives have shown inhibitory activity against aldose reductase, with IC₅₀ values in the micromolar range. This precedent strongly suggests that the morpholine ring can be a key pharmacophoric element for aldose reductase inhibition, positioning this compound as a compound of interest for further investigation in this area.

The adenosine (B11128) A₂A receptor is a G-protein coupled receptor that has become a significant target for the treatment of neurodegenerative conditions, particularly Parkinson's disease. nih.gov Antagonists of this receptor can enhance dopamine (B1211576) signaling, which is beneficial in managing the motor symptoms of Parkinson's. nih.gov

Several classes of A₂A receptor antagonists have been developed, and notably, some of these feature a morpholine group. A series of 2-aryl-6-morpholinopurine derivatives were synthesized and found to be potent antagonists at human adenosine receptors, including the A₂A subtype. nih.gov Another study on potent and selective A₂A antagonists identified a 4-morpholinobenzofuran derivative that significantly reversed catalepsy in animal models. nih.gov The morpholine moiety in these compounds was often found to be crucial for activity and for achieving desirable pharmacokinetic properties. The consistent appearance of the morpholine ring in active A₂A antagonists suggests it is a privileged structure for this target. This makes this compound, by virtue of its morpholine group, a molecule with a rational basis for potential adenosine A₂A receptor antagonism.

Table 2: Adenosine A₂A Receptor Antagonist Activity of Related Morpholine-Containing Compounds

| Compound Series | Key Finding | Receptor Target | Reference |

|---|---|---|---|

| 2-Aryl-6-morpholinopurine derivatives | Identified potent dual A₁/A₂A antagonists. | Human Adenosine A₁, A₂A, A₂B, A₃ | nih.gov |

| Substituted 4-morpholino-benzothiazoles | A morpholine-containing compound had an oral ED₅₀ of 1.3 mg/kg in a mouse catalepsy model. | Adenosine A₂A | nih.gov |

| 4-Aryl substituted benzofurans | A morpholine amide derivative showed good affinity for A₂A and reversed CGS-induced catalepsy by 78% at 10 mg/kg. | Adenosine A₂A | nih.gov |

Future Research Directions

Exploration of Novel Synthetic Pathways

The classical synthesis of β-enaminones, including 3-Morpholinopentane-2,4-dione, typically involves the condensation of a β-dicarbonyl compound (like acetylacetone) with an amine (morpholine), often requiring reflux in an aromatic solvent with azeotropic water removal. researchgate.net While effective, this method can be energy-intensive and may not align with the principles of green chemistry. Future research should focus on developing more efficient, environmentally benign, and versatile synthetic strategies.

Potential areas of exploration include:

Catalyst Development: Investigating novel catalysts could significantly improve reaction efficiency. Methodologies using catalysts such as gold(I)/silver(I) combinations, nih.gov ceric ammonium (B1175870) nitrate, organic-chemistry.org cobalt(II) chloride, acgpubs.org and scandium(III) triflate acgpubs.org have shown promise for other enaminones, often allowing for milder, solvent-free conditions at room temperature. nih.govorganic-chemistry.orgacgpubs.org Exploring these and other catalysts like PPA-SiO2 could lead to higher yields and selectivity for this compound. researchgate.net

Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to accelerate the synthesis of related compounds and could be applied here to reduce reaction times and energy consumption. researchgate.net

Solvent-Free and Aqueous Conditions: Developing protocols under solvent-free or aqueous conditions would be a significant step towards greener synthesis. researchgate.netnih.govacgpubs.org For instance, grinding reactants together, sometimes with a catalyst, has proven successful for other enaminones. researchgate.netorganic-chemistry.org

Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of scalability, safety, and process control, allowing for more efficient large-scale production of this compound and its derivatives.

A comparison of a classical synthetic approach with potential novel pathways is outlined below:

| Feature | Classical Condensation | Potential Novel Pathways |

| Catalyst | Often none, or simple acid/base | Metal catalysts (Au, Ag, Co, Sc), solid-supported catalysts (PPA-SiO2) researchgate.netnih.govorganic-chemistry.orgacgpubs.org |

| Solvent | Aromatic hydrocarbons (e.g., Benzene, Toluene) researchgate.net | Methanol, Water, or Solvent-free researchgate.netnih.govacgpubs.org |

| Conditions | Reflux with azeotropic removal of water researchgate.net | Room temperature, Microwave, Ultrasound, Grinding researchgate.netorganic-chemistry.orgacgpubs.org |

| Efficiency | Moderate to good yields | Potentially higher yields (up to 98% reported for analogs) and selectivity nih.govacgpubs.org |

| Sustainability | High energy input, use of hazardous solvents | Lower energy consumption, reduced solvent waste, alignment with green chemistry principles |

Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity

The true potential of this compound lies in its use as a scaffold for creating a library of advanced derivatives. The morpholine (B109124) and dione (B5365651) moieties offer multiple points for chemical modification, which can be systematically altered to fine-tune the molecule's physicochemical properties and enhance its interaction with specific biological targets. The morpholine ring, in particular, is a common feature in CNS-active drugs and can improve pharmacokinetic properties. acs.orgnih.gov

Future work should focus on:

Substitution on the Morpholine Ring: Introducing various substituents onto the morpholine ring could modulate lipophilicity, polarity, and steric bulk, influencing how the molecule interacts with target proteins.

Modification of the Dione Backbone: Altering the pentane-2,4-dione core, for example, by creating cyclic enaminones or introducing different alkyl or aryl groups, could lead to derivatives with novel biological activities. researchgate.net

Linker Variation: Using the enaminone as a linker to connect the morpholine moiety to other pharmacologically active groups, such as carboxylic acids or other heterocyclic systems, could produce hybrid molecules with dual or enhanced activity. eurekaselect.comnih.gov

Research into derivatives of related structures has shown that such modifications can lead to potent inhibitors of various enzymes or agents with significant cellular effects. nih.govnih.gov For instance, studies on other dione analogs have identified compounds that induce rapid and selective cell death in leukemia cells. nih.gov

| Derivative Class | Rationale for Synthesis | Potential Biological Target/Activity |

| Substituted Morpholine Analogs | Modulate pharmacokinetics and target binding affinity. acs.orgnih.gov | CNS receptors, kinases acs.orgnih.gov |

| Cyclic Enaminone Derivatives | Introduce conformational rigidity to enhance selectivity. researchgate.net | Cyclooxygenase (COX) enzymes researchgate.net |

| Carboxylic Acid Hybrids | Combine zinc-binding groups with the morpholine scaffold. nih.gov | Carbonic Anhydrases (CAs) nih.gov |

| Thiazole-Conjugated Derivatives | Introduce a new heterocyclic moiety known for bioactivity. nih.gov | Enzyme inhibitors (e.g., for glaucoma) nih.gov |

| Thiadiazolidine-dione Analogs | Explore related five-membered ring systems with known activity. nih.gov | Anticancer pathways nih.gov |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

To accelerate the drug discovery process and gain a deeper understanding of how this compound and its derivatives function at a molecular level, an integrated approach combining computational modeling and experimental validation is crucial.

Molecular Docking and Dynamics: Computational docking studies can predict the binding modes of newly designed derivatives within the active sites of target proteins. acs.orgresearchgate.net This allows for the pre-screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and best fit for synthesis and experimental testing. For example, docking has been used to understand how morpholine-containing molecules interact with enzymes involved in neurodegenerative diseases. acs.orgnih.gov Molecular dynamics simulations can further refine these models by showing how the compound and protein interact over time.

DFT (Density Functional Theory) Calculations: DFT can be used to investigate the electronic structure, reactivity, and stability of the parent compound and its analogs. researchgate.netresearchgate.net This information can help rationalize observed structure-activity relationships (SAR) and guide the design of next-generation compounds with improved electronic properties for target interaction.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline and flagging potential liabilities. researchgate.net

This integrated workflow creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models, leading to a more efficient and rational design strategy. researchgate.net

Broadening the Scope of Biological Applications for this compound and its Analogs

While the initial biological profile of this compound may be limited, its structural motifs are present in compounds with a wide range of therapeutic applications. researchgate.neteurekaselect.com Future research should systematically screen the parent compound and its newly synthesized derivatives against a diverse panel of biological targets to uncover novel therapeutic potential.

Promising areas for investigation include:

Anticancer Activity: Enaminones and morpholine-containing compounds have demonstrated significant potential as anticancer agents. acs.orgnih.goveurekaselect.com Derivatives could be tested against various cancer cell lines, particularly those where targets like PI3K/mTOR or carbonic anhydrase IX are upregulated. nih.govnih.gov

Neurodegenerative Diseases: The presence of the morpholine ring makes this class of compounds particularly interesting for CNS applications, including Alzheimer's and Parkinson's disease. acs.orgnih.gov

Anti-inflammatory and Analgesic Effects: Related cyclic enaminones have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), suggesting a potential application in treating inflammation and pain. researchgate.net

Antimicrobial Properties: The enaminone scaffold is a versatile precursor for a wide variety of heterocyclic compounds known to possess antimicrobial activity. researchgate.neteurekaselect.com

By exploring these diverse biological avenues, researchers can significantly broaden the potential impact of the this compound scaffold in medicinal chemistry.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Morpholinopentane-2,4-dione, and how can reaction conditions be optimized for yield?

The synthesis of diketone-morpholine derivatives like this compound typically involves condensation reactions between morpholine and diketones under acidic or basic catalysis. For example, β-enamino-dione derivatives are synthesized via nucleophilic substitution or Michael addition, often using reflux conditions with polar aprotic solvents (e.g., DMF or THF) . Optimization may involve adjusting stoichiometry, temperature, and catalyst type (e.g., p-toluenesulfonic acid for acid-catalyzed reactions). Purity can be enhanced via recrystallization or chromatography, guided by TLC monitoring .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular structure, utilizing programs like SHELXL for refinement . Complementary methods include:

- NMR spectroscopy : Analyze proton environments (e.g., morpholine protons at δ 3.5–4.0 ppm and diketone carbonyls at δ 2.0–2.5 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

- FT-IR : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N–C–O in morpholine at ~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Morpholine derivatives often exhibit acute toxicity and irritancy. Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- First aid : For skin exposure, wash with soap/water; for eye contact, irrigate for 15+ minutes .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations are used to model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for reaction planning .

- Dipole moments and polarizability : Predict solubility and intermolecular interactions (e.g., dipole-dipole forces in crystal packing) .

- NMR chemical shifts : Compare computed vs. experimental δ values (R² > 0.93 in validated studies) to verify structural accuracy .

Q. What strategies resolve contradictions in biological activity data for diketone-morpholine derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Purity issues : Validate compound purity via HPLC or GC-MS (e.g., detect trace impurities like 2,5-cyclohexadiene-1,4-dione derivatives) .

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using reference strains (e.g., Bacillus subtilis controls) .

- Structural analogs : Compare activity of this compound with related compounds (e.g., thiazolidine-2,4-dione derivatives) to isolate pharmacophoric groups .

Q. How do intermolecular interactions influence the crystallographic stability of this compound?

X-ray diffraction studies reveal that H-bonding (e.g., N–H···O=C) and van der Waals forces dominate crystal packing. Hirshfeld surface analysis quantifies interaction contributions:

Q. What role does this compound play in designing enzyme inhibitors (e.g., VEGFR-2)?

The diketone-morpholine scaffold mimics ATP-binding motifs in kinase domains. Key design principles include:

- Hybridization : Combine with pharmacophores like 2-oxoindoline to enhance binding affinity .

- Steric effects : Substituents on the morpholine ring modulate selectivity (e.g., bulky groups reduce off-target interactions) .

- In silico docking : Use AutoDock or Schrödinger to predict binding modes with catalytic lysine residues .

Methodological Considerations

Q. How can GC-MS be optimized to detect this compound in complex mixtures?

Q. What crystallographic challenges arise when refining this compound structures with SHELXL?

- Disorder modeling : Morpholine rings may exhibit rotational disorder; use PART and SUMP instructions to refine occupancies .

- Twinned data : Apply TWIN/BASF commands for non-merohedral twinning .

- High-resolution data : Exploit synchrotron data (d < 0.8 Å) to resolve anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.